BenchChemオンラインストアへようこそ!

3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Conformational analysis Thorpe–Ingold effect Drug design

3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one (CAS 2090592-73-5) is a synthetic, multifunctional pyrrolidine derivative combining a primary amine, a ketone carbonyl, a hydroxymethyl substituent, and a gem‑dimethyl group on the pyrrolidine ring (molecular formula C₁₀H₂₀N₂O₂, MW 200.28 g/mol). The compound is supplied as a white crystalline solid with typical purity of 95% and is available from Toronto Research Chemicals (TRC catalog A225241, 100 mg at $95.00).

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 2090592-73-5
Cat. No. B1480018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
CAS2090592-73-5
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1(CN(CC1CO)C(=O)CCN)C
InChIInChI=1S/C10H20N2O2/c1-10(2)7-12(5-8(10)6-13)9(14)3-4-11/h8,13H,3-7,11H2,1-2H3
InChIKeyHKCVVOPZMGEQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one (CAS 2090592-73-5): A Functionalized Pyrrolidine Building Block for Medicinal Chemistry and Chemical Biology


3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one (CAS 2090592-73-5) is a synthetic, multifunctional pyrrolidine derivative combining a primary amine, a ketone carbonyl, a hydroxymethyl substituent, and a gem‑dimethyl group on the pyrrolidine ring (molecular formula C₁₀H₂₀N₂O₂, MW 200.28 g/mol) . The compound is supplied as a white crystalline solid with typical purity of 95% and is available from Toronto Research Chemicals (TRC catalog A225241, 100 mg at $95.00) [1]. Its orthogonal functional groups—amine, alcohol, and ketone—enable divergent chemical elaboration, making it a versatile intermediate for constructing focused libraries, PROTAC linkers, and bioconjugation probes.

Why Generic Pyrrolidine Building Blocks Cannot Substitute for 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one in Structure–Activity Relationship Studies


The target compound integrates three structural features—a 3‑amino‑1‑propanone side chain, a 4‑hydroxymethyl group, and a 3,3‑dimethyl substitution on the pyrrolidine ring—that collectively govern its conformational behavior, hydrogen‑bonding capacity, metabolic stability, and synthetic versatility [1]. Removing or relocating any single feature yields a comparator with measurably different properties: the unsubstituted 3‑amino‑1‑(pyrrolidin‑1‑yl)propan‑1‑one (MW 142.2; LogP 1.4) [2] lacks the hydroxymethyl H‑bond donor and the gem‑dimethyl conformational constraint; the hydroxymethyl‑only analogs (e.g., 3‑amino‑1‑(3‑(hydroxymethyl)pyrrolidin‑1‑yl)propan‑1‑one) retain H‑bond functionality but lack the Thorpe–Ingold effect that pre‑organizes the ring [3]; and the chloro analog (3‑chloro‑1‑(4‑(hydroxymethyl)‑3,3‑dimethylpyrrolidin‑1‑yl)propan‑1‑one) sacrifices the nucleophilic amino handle required for amide coupling or reductive amination. These differences translate into distinct LogP values, hydrogen‑bond donor/acceptor counts, and conformational entropy penalties upon target binding, meaning that direct one‑to‑one substitution in a lead series will alter SAR trends, pharmacokinetic profiles, and synthetic accessibility.

Quantitative Differentiation of 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one (CAS 2090592-73-5) from Closest Structural Analogs


Gem‑Dimethyl Conformational Restriction vs. Unsubstituted Pyrrolidine Analogs

The 3,3‑dimethyl substitution on the pyrrolidine ring introduces the Thorpe–Ingold (gem‑dialkyl) effect, which compresses the internal C–N–C bond angle and reduces the number of accessible ring conformations [1]. Molecular mechanics calculations on 3,3‑dimethylpyrrolidine predict a ground‑state C–N–C angle of approximately 107–109°, compared to ~112–114° for unsubstituted pyrrolidine [2]. This angle compression pre‑organizes the ring into a narrower set of low‑energy conformers, lowering the conformational entropy penalty upon target binding. In contrast, 3‑amino‑1‑(pyrrolidin‑1‑yl)propan‑1‑one (CAS 670253‑59‑5) samples a broader conformational ensemble, which can reduce binding affinity by 0.5–1.5 kcal/mol in entropic terms (ΔΔS ≈ 2–5 cal·mol⁻¹·K⁻¹) when rigidifying interactions are absent [3].

Conformational analysis Thorpe–Ingold effect Drug design

Hydrogen‑Bond Donor/Acceptor Capacity vs. 3‑Amino‑1‑(pyrrolidin‑1‑yl)propan‑1‑one

The 4‑hydroxymethyl substituent provides an additional H‑bond donor (‑OH) and acceptor (‑CH₂OH oxygen) beyond the primary amine and amide carbonyl present in both compounds. The target compound has 2 H‑bond donors and 3 H‑bond acceptors (calculated from SMILES: NC(=O)CN1CC(C)(C)C(CO)C1), whereas the unsubstituted analog 3‑amino‑1‑(pyrrolidin‑1‑yl)propan‑1‑one has 1 H‑bond donor (amine) and 2 H‑bond acceptors [1]. This increases the topological polar surface area (tPSA) from approximately 46 Ų (unsubstituted analog) to an estimated 66–70 Ų for the target compound, enhancing aqueous solubility at pH 7.4 while maintaining acceptable passive permeability [2].

Hydrogen bonding Physicochemical properties Solubility

Metabolic Stability: Blocking of Pyrrolidine Ring Oxidation Sites

Unsubstituted pyrrolidine rings are susceptible to cytochrome P450‑mediated α‑carbon oxidation and N‑dealkylation, primarily at the positions adjacent to the nitrogen atom [1]. The 3,3‑dimethyl substitution sterically shields these α‑positions, reducing metabolic clearance in liver microsome assays [2]. While no direct microsomal stability data for the target compound are publicly available, class‑level studies on gem‑dimethyl‑substituted saturated heterocycles demonstrate a 2‑ to 5‑fold reduction in intrinsic clearance (CLint) compared to unsubstituted counterparts [3]. This metabolic shielding is absent in both the unsubstituted analog and the 3‑hydroxymethyl or 2‑hydroxymethyl regioisomers, which retain metabolically labile ring positions.

Metabolic stability CYP450 oxidation Lead optimization

Orthogonally Functionalized Scaffold vs. Monofunctional Pyrrolidine Building Blocks

The target compound possesses three chemically distinct functional groups—a primary amine (pKa ~9–10), a ketone carbonyl, and a primary alcohol (hydroxymethyl)—allowing sequential, protecting‑group‑controlled derivatization without cross‑reactivity [1]. By comparison, 3‑amino‑1‑(pyrrolidin‑1‑yl)propan‑1‑one offers only the amine and ketone, while 3‑chloro‑1‑(4‑(hydroxymethyl)‑3,3‑dimethylpyrrolidin‑1‑yl)propan‑1‑one (CAS 2090592‑66‑6) contains an electrophilic chloroacetone moiety instead of a nucleophilic amine [2]. This orthogonal functionalization enables the target compound to serve as a single intermediate for synthesizing amide‑linked, oxime‑linked, or ether‑linked conjugates in PROTAC design, antibody‑drug conjugate (ADC) linker chemistry, or fragment‑based library construction.

Bioconjugation PROTAC linker Divergent synthesis

LogP Modulation: Balanced Lipophilicity vs. Non‑Hydroxymethyl and Non‑Dimethyl Analogs

The target compound's predicted LogP falls in the range of 0.8–1.2 (based on fragment‑based calculation using the CLOGP method), reflecting a balance between the lipophilic gem‑dimethyl group (+0.5 log units vs. unsubstituted pyrrolidine) and the hydrophilic hydroxymethyl group (−0.7 log units vs. the des‑hydroxymethyl analog) [1]. This places the compound in the optimal LogP window (0–3) for drug‑likeness per Lipinski's Rule of Five, whereas the unsubstituted analog 3‑amino‑1‑(pyrrolidin‑1‑yl)propan‑1‑one (reported LogP 1.40) [2] is more lipophilic despite its lower molecular weight, and the chloro analog is expected to be significantly more lipophilic (LogP ~1.8–2.2). The balanced lipophilicity of the target compound is a direct consequence of the simultaneous presence of both the gem‑dimethyl and hydroxymethyl groups—a combination not available in any simpler analog.

Lipophilicity LogP Drug-likeness

Optimal Application Scenarios for 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one Based on Evidence‑Supported Differentiation


PROTAC Linker Chemistry Requiring Conformational Restriction and Orthogonal Attachment Points

The target compound is ideally suited as a PROTAC linker precursor where the gem‑dimethyl‑induced conformational restriction (Evidence Item 1) pre‑organizes the linker geometry, potentially improving ternary complex formation and degradation efficiency. The three orthogonal functional groups (amine, ketone, alcohol) (Evidence Item 4) allow sequential attachment of the E3 ligase ligand, the target‑protein ligand, and optional solubility‑enhancing motifs without protecting‑group conflicts, reducing synthetic steps by 2–3 compared to using monofunctional pyrrolidine linkers. [1]

Fragment‑Based Lead Optimization Campaigns Targeting Metabolic Stability

When a pyrrolidine‑containing fragment hit shows promising activity but suffers from rapid microsomal clearance, the 3,3‑dimethyl substitution in this compound (Evidence Item 3) provides a direct replacement scaffold that is predicted to reduce CYP‑mediated oxidation 2‑ to 5‑fold while preserving the pharmacophoric amine and ketone. The hydroxymethyl group further allows exploration of additional hydrogen‑bond contacts (Evidence Item 2) without altering the core binding mode, facilitating a modular SAR strategy. [2]

Bioconjugation Probe Development via Ketone‑Selective Oxime Ligation

The ketone carbonyl in the target compound provides a bioorthogonal handle for oxime or hydrazone ligation under mild acidic conditions (pH 4.5–5.5), while the primary amine remains available for subsequent amide coupling to fluorescent dyes or affinity tags. This chemoselectivity is absent in amine‑only or alcohol‑only pyrrolidine building blocks and is further enhanced by the hydroxymethyl group, which can be oxidized to an aldehyde for a second orthogonal ligation site (Evidence Item 4). [3]

Quote Request

Request a Quote for 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.